molecular formula C26H23NO6 B2915333 (Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-57-3

(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2915333
CAS No.: 2014409-57-3
M. Wt: 445.471
InChI Key: WMWMONUJAAWMIO-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H23NO6 and its molecular weight is 445.471. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel oxazine and benzoxazine derivatives have been synthesized, showcasing diverse intermolecular interactions and crystal structures. These compounds, including variations of benzoxazines and benzoxepin-ones, exhibit distinct conformational and packing characteristics due to various substituents and functional groups. The synthesis routes often involve palladium-catalyzed reactions or thermal decomposition methods, which are crucial for the precise construction of these complex molecules (Gabriele et al., 2006), (Pancrazzi et al., 2017).

Chemical Functionalities and Applications

  • The exploration of benzoxazine dimers and their derivatives has highlighted the importance of chemical functionalities on their crystal structures and electrochemical properties. These studies reveal how substituents can influence molecular packing, chelating abilities, and redox behaviors, which are essential for applications in materials science and catalysis (Suetrong et al., 2021).

Biological Activity and Potential Uses

  • Some derivatives have been investigated for their biological activities, such as antimicrobial and protein-tyrosine kinase inhibition. These activities suggest potential applications in medical research and the development of new therapeutic agents. Specifically, compounds with hydroxy substituents have shown effectiveness in inhibiting certain protein kinases, which could be relevant for cancer research and treatment strategies (Li et al., 2017).

Material Science and Nanotechnology

  • The novel synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition showcases the application of these compounds in material science, particularly in producing nanoparticles with specific properties (Veranitisagul et al., 2011).

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(4-methoxyphenyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-29-18-7-5-17(6-8-18)27-14-20-21(32-15-27)11-9-19-25(28)24(33-26(19)20)13-16-4-10-22(30-2)23(12-16)31-3/h4-13H,14-15H2,1-3H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWMONUJAAWMIO-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5)OC)OC)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5)OC)OC)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.